molecular formula C6H7NO3 B012852 2-(3-Methylisoxazol-5-yl)acetic acid CAS No. 19668-85-0

2-(3-Methylisoxazol-5-yl)acetic acid

Cat. No. B012852
CAS RN: 19668-85-0
M. Wt: 141.12 g/mol
InChI Key: POEFJFLAFQWOTL-UHFFFAOYSA-N
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Description

2-(3-Methylisoxazol-5-yl)acetic acid , also known by its chemical formula C₆H₇NO₃ , is a heterocyclic compound. It belongs to the class of isoxazoles and contains a five-membered ring with an isoxazole moiety. The compound’s systematic IUPAC name is (3-Methyl-1,2-oxazol-5-yl)acetic acid .


Synthesis Analysis

  • Isolation : Adjust the aqueous phase to pH 3 and extract with ethyl acetate. Concentrate the organic phase to obtain 2-(3-Methylisoxazol-5-yl)acetic acid as a white solid with a yield of 89% .

Physical And Chemical Properties Analysis

  • Safety : Classified as a Warning substance; precautions include avoiding skin contact and inhalation

Scientific Research Applications

1. Drug Discovery

  • Application : Isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . 2-(3-Methylisoxazol-5-yl)acetic acid can be used as a synthetic intermediate in the preparation of these drugs .
  • Results : The development of these new synthetic strategies could lead to more eco-friendly drug production methods .

2. Pesticide Production

  • Application : 2-(3-Methylisoxazol-5-yl)acetic acid can be used as a raw material for the production of pesticides, fungicides, and herbicides .

3. Synthesis of Novel Neuroreceptor Ligands

  • Application : 2-(3-Methylisoxazol-5-yl)acetonitrile, a compound related to 2-(3-Methylisoxazol-5-yl)acetic acid, has been used in the synthesis of novel 4,5-dihydro-3-methylisoxazolyl derivatives.
  • Method : This involved the use of 2-(3-Methylisoxazol-5-yl)acetonitrile in 1,3-dipolar cycloaddition reactions.

4. COX-1 Inhibitor Synthesis

  • Application : 2-(3-Methylisoxazol-5-yl)acetic acid can be used in the synthesis of COX-1 inhibitors . COX-1 inhibition is considered a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases .

properties

IUPAC Name

2-(3-methyl-1,2-oxazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-2-5(10-7-4)3-6(8)9/h2H,3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEFJFLAFQWOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400669
Record name 2-(3-methylisoxazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylisoxazol-5-yl)acetic acid

CAS RN

19668-85-0
Record name 2-(3-methylisoxazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-methyl-1,2-oxazol-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Liang, J Andersch, M Bols - Journal of the Chemical Society, Perkin …, 2001 - pubs.rsc.org
3.1 Addition of organometallic reagents 3.1. 1 Lithium-activated nucleophiles 3.1. 2 Allylboration 3.1. 3 Allyltitanation 3.1. 4 Allylindium reagents 3.1. 5 Chromium reagents 3.1. 6 …
Number of citations: 129 pubs.rsc.org
J Stec, A Fomovska, GA Afanador, SP Muench… - …, 2013 - Wiley Online Library
Through our focused effort to discover new and effective agents against toxoplasmosis, a structure‐based drug design approach was used to develop a series of potent inhibitors of the …
D Buckley - 2013 - search.proquest.com
Chapter 1 provides general background of the ubiquitin proteasome system and a summary of inhibitors targeting this system. It then introduces the von Hippel-Lindau tumor suppressor …
Number of citations: 0 search.proquest.com
M Falorni, G Giacomelli, E Spanu - Tetrahedron letters, 1998 - Elsevier
Methodology for preparing a series of novel α-amino-acids and their derivatives containing an isoxazole ring as a substituent is presented. The synthesis starts from a readily available l-…
Number of citations: 25 www.sciencedirect.com

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